

# "SMD-3040 intermediate-1 chemical structure and properties"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SMD-3040 intermediate-1

Cat. No.: B12385674

[Get Quote](#)

## An In-depth Technical Guide to SMD-3040 Intermediate-1

This document provides a comprehensive technical overview of **SMD-3040 intermediate-1**, a key building block in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical structure, properties, and synthesis.

## Chemical Identity and Properties

**SMD-3040 intermediate-1** is a crucial precursor in the construction of SMD-3040, a molecule designed to target the SMARCA2 protein for degradation.<sup>[1][2][3][4][5][6][7]</sup> The following table summarizes its key chemical and physical properties.

Property	Value	Source
CAS Number	3033110-45-8	[1]
Molecular Formula	C <sub>29</sub> H <sub>36</sub> N <sub>6</sub> O <sub>3</sub>	[1]
Molecular Weight	516.63 g/mol	[1]
Appearance	White to off-white solid powder	[2]
Purity	Typically ≥95% for research use	
Solubility	Soluble in DMSO, DMF, and Methanol	
Storage Conditions	Store at -20°C for long-term stability	[2]

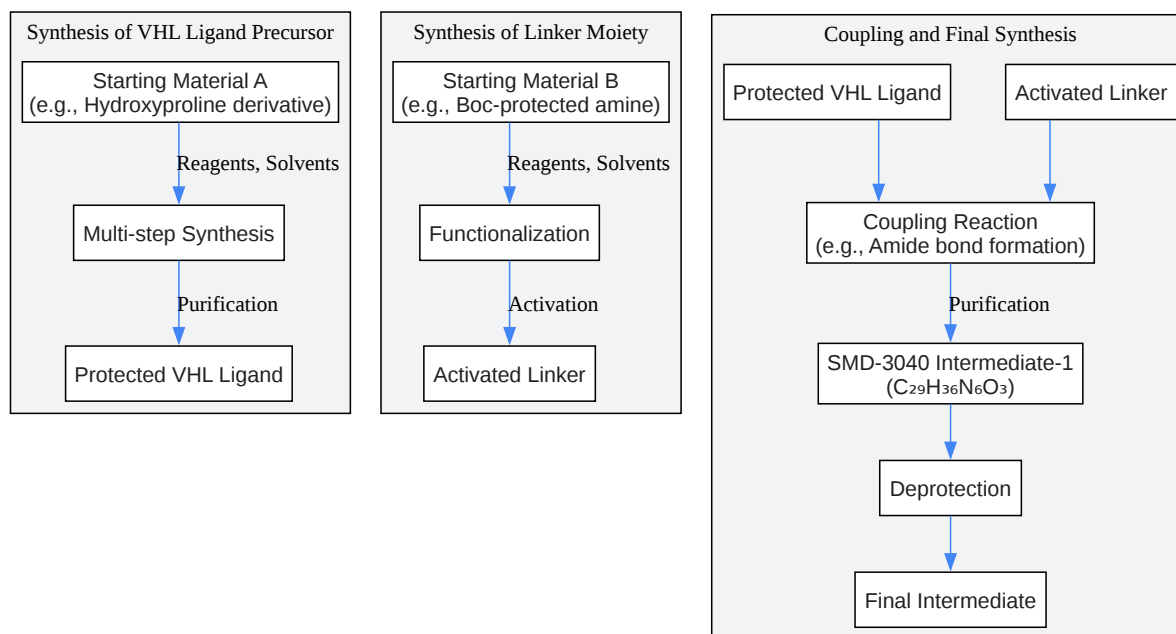
## Synthesis and Mechanism of Action

**SMD-3040 intermediate-1** serves as a scaffold that incorporates a ligand for an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL), and a linker moiety. The subsequent coupling of this intermediate with a SMARCA2/4 ligand completes the synthesis of the final PROTAC molecule, SMD-3040. The resulting hetero-bifunctional molecule can simultaneously bind to the SMARCA2 protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.

The synthesis of SMD-3040 and its intermediates is detailed in the work by Yang L, et al. in the Journal of Medicinal Chemistry.[1][2][6] The general synthetic approach involves multi-step organic synthesis, purification by chromatography, and characterization by NMR and mass spectrometry.

## Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway for **SMD-3040 intermediate-1**, based on common strategies for PROTAC synthesis.



[Click to download full resolution via product page](#)

Caption: A generalized synthetic pathway for **SMD-3040 intermediate-1**.

## Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **SMD-3040 intermediate-1**, based on standard laboratory practices in medicinal chemistry.

### General Synthesis Protocol for SMD-3040 Intermediate-1

Materials:

- Protected VHL ligand (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
- Linker with a reactive group (e.g., an alkyl halide or a carboxylic acid)
- Coupling agents (e.g., HATU, HOBt)
- Bases (e.g., DIPEA, Et<sub>3</sub>N)
- Anhydrous solvents (e.g., DMF, DCM)
- Reagents for deprotection (e.g., TFA)

#### Procedure:

- **Coupling Reaction:** To a solution of the protected VHL ligand (1 equivalent) in anhydrous DMF, add the activated linker (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (3 equivalents).
- **Reaction Monitoring:** Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution, water, and brine.
- **Purification:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
- **Characterization:** Characterize the purified **SMD-3040 intermediate-1** by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

## Analytical Methods

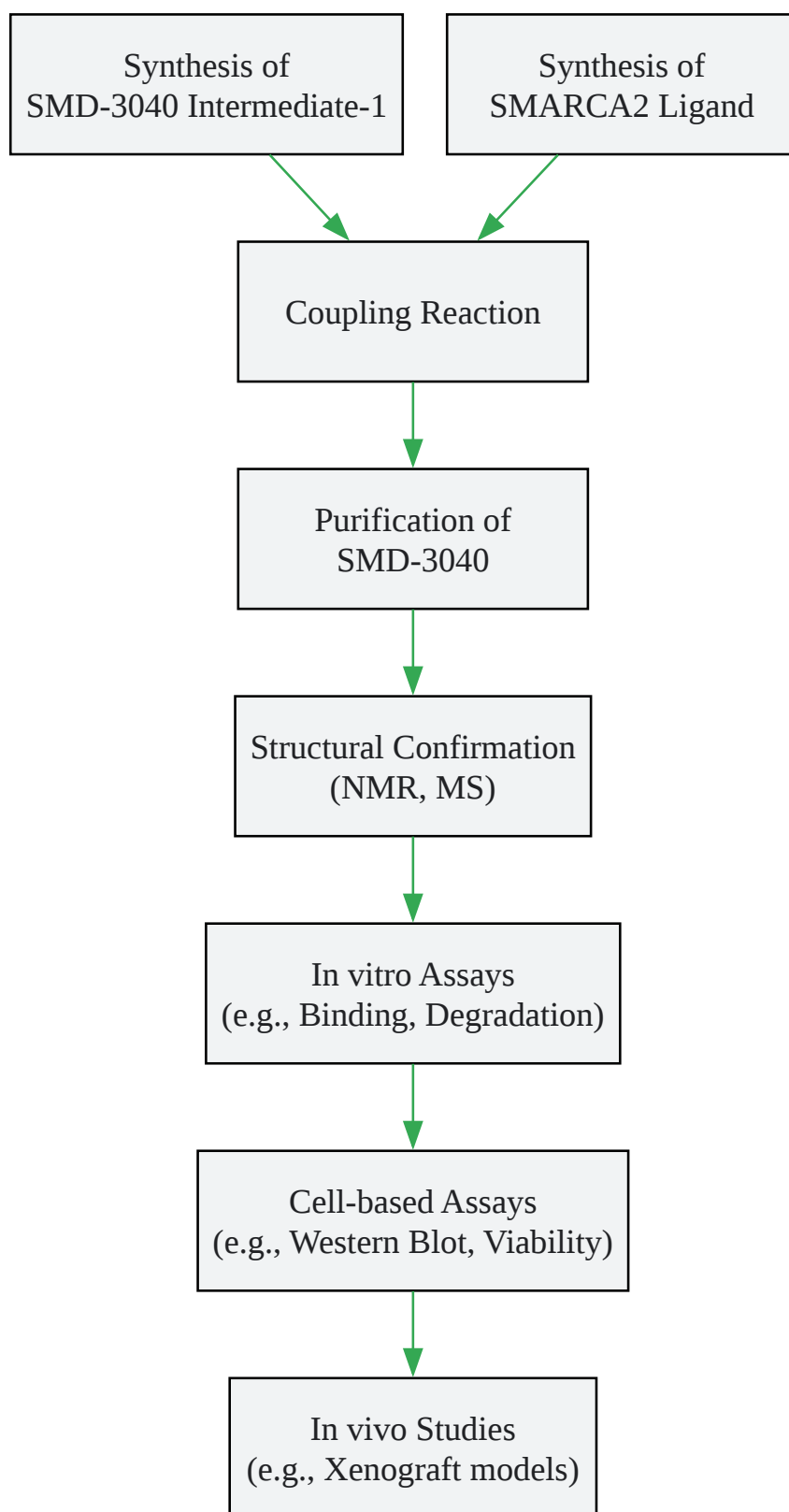
- <sup>1</sup>H and <sup>13</sup>C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak.

- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.

## Experimental Workflow

The following diagram outlines a typical experimental workflow for the utilization of **SMD-3040 intermediate-1** in the synthesis and biological evaluation of the final PROTAC degrader, SMD-3040.



[Click to download full resolution via product page](#)

Caption: Experimental workflow from intermediate synthesis to in vivo studies.

## Conclusion

**SMD-3040 intermediate-1** is a well-defined chemical entity that plays a pivotal role in the synthesis of the selective SMARCA2 degrader SMD-3040. Its controlled synthesis and purification are critical for obtaining the final high-purity PROTAC molecule for biological studies. The information and protocols provided in this guide offer a solid foundation for researchers working on the development of targeted protein degraders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degradar with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [[acs.figshare.com](https://acs.figshare.com)]
- 4. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degradar with Strong in vivo Antitumor Activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [[invivochem.com](https://invivochem.com)]
- 7. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- To cite this document: BenchChem. ["SMD-3040 intermediate-1 chemical structure and properties"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385674#smd-3040-intermediate-1-chemical-structure-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)